molecular formula C27H25BrClNO6 B12720181 (E)-(gamma-(4'-Bromo(1,1'-biphenyl)-4-yl)-4-chlorocinnamyl)dimethylammonium hydrogen (R-(R*,R*))-tartrate CAS No. 81489-68-1

(E)-(gamma-(4'-Bromo(1,1'-biphenyl)-4-yl)-4-chlorocinnamyl)dimethylammonium hydrogen (R-(R*,R*))-tartrate

Cat. No.: B12720181
CAS No.: 81489-68-1
M. Wt: 574.8 g/mol
InChI Key: JAWSIIKQEYZKJN-YDRSHQNSSA-M
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Description

(E)-(gamma-(4’-Bromo(1,1’-biphenyl)-4-yl)-4-chlorocinnamyl)dimethylammonium hydrogen (R-(R*,R*))-tartrate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a biphenyl group, a chlorocinnamyl moiety, and a dimethylammonium group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(gamma-(4’-Bromo(1,1’-biphenyl)-4-yl)-4-chlorocinnamyl)dimethylammonium hydrogen (R-(R*,R*))-tartrate typically involves multiple steps. The process begins with the preparation of the biphenyl and cinnamyl intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-(gamma-(4’-Bromo(1,1’-biphenyl)-4-yl)-4-chlorocinnamyl)dimethylammonium hydrogen (R-(R*,R*))-tartrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-(gamma-(4’-Bromo(1,1’-biphenyl)-4-yl)-4-chlorocinnamyl)dimethylammonium hydrogen (R-(R*,R*))-tartrate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.

Medicine

In medicine, (E)-(gamma-(4’-Bromo(1,1’-biphenyl)-4-yl)-4-chlorocinnamyl)dimethylammonium hydrogen (R-(R*,R*))-tartrate is investigated for its potential as a drug candidate. Its unique structure and reactivity may offer new avenues for treating diseases or developing diagnostic tools.

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and specific functional characteristics.

Mechanism of Action

The mechanism of action of (E)-(gamma-(4’-Bromo(1,1’-biphenyl)-4-yl)-4-chlorocinnamyl)dimethylammonium hydrogen (R-(R*,R*))-tartrate involves its interaction with molecular targets such as proteins, enzymes, or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in therapeutic applications or as a research tool.

Comparison with Similar Compounds

Similar Compounds

  • (E)-(gamma-(4’-Bromo(1,1’-biphenyl)-4-yl)-4-chlorocinnamyl)dimethylammonium hydrogen (R-(R,R))-tartrate** shares similarities with other biphenyl and cinnamyl derivatives, such as:
    • (E)-(gamma-(4’-Bromo(1,1’-biphenyl)-4-yl)-4-chlorocinnamyl)dimethylammonium hydrogen tartrate
    • (E)-(gamma-(4’-Bromo(1,1’-biphenyl)-4-yl)-4-chlorocinnamyl)dimethylammonium hydrogen (R-(R,R))-tartrate**

Uniqueness

What sets (E)-(gamma-(4’-Bromo(1,1’-biphenyl)-4-yl)-4-chlorocinnamyl)dimethylammonium hydrogen (R-(R*,R*))-tartrate apart is its specific combination of functional groups and stereochemistry. This unique arrangement provides distinct reactivity and interaction profiles, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

81489-68-1

Molecular Formula

C27H25BrClNO6

Molecular Weight

574.8 g/mol

IUPAC Name

[(E)-1-[4-(4-bromophenyl)phenyl]-3-(4-chlorophenyl)prop-2-enylidene]-dimethylazanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate

InChI

InChI=1S/C23H20BrClN.C4H6O6/c1-26(2)23(16-5-17-3-14-22(25)15-4-17)20-8-6-18(7-9-20)19-10-12-21(24)13-11-19;5-1(3(7)8)2(6)4(9)10/h3-16H,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1/b16-5+;/t;1-,2-/m.1/s1

InChI Key

JAWSIIKQEYZKJN-YDRSHQNSSA-M

Isomeric SMILES

C[N+](=C(/C=C/C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)C3=CC=C(C=C3)Br)C.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O

Canonical SMILES

C[N+](=C(C=CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)C3=CC=C(C=C3)Br)C.C(C(C(=O)[O-])O)(C(=O)O)O

Origin of Product

United States

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